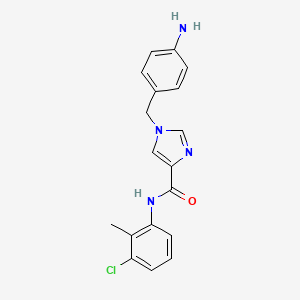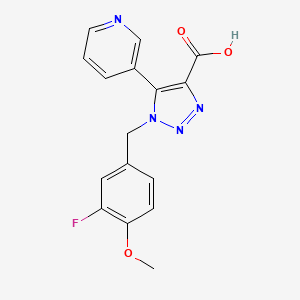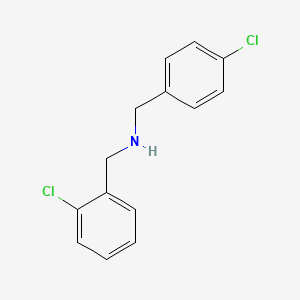![molecular formula C19H11ClF3N5O2S2 B12496186 N'-[(4-chlorophenyl)carbonyl]-2-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B12496186.png)
N'-[(4-chlorophenyl)carbonyl]-2-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N’-{2-[5-(THIOPHEN-2-YL)-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBONYL}BENZOHYDRAZIDE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N’-{2-[5-(THIOPHEN-2-YL)-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBONYL}BENZOHYDRAZIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the Thiophene Ring: This step often involves the use of thiophene-2-carboxylic acid or its derivatives, which can be coupled with the pyrazole ring through various coupling reactions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Final Coupling and Chlorination: The final step involves the coupling of the synthesized intermediate with 4-chlorobenzohydrazide under suitable conditions, followed by chlorination to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N’-{2-[5-(THIOPHEN-2-YL)-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBONYL}BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-CHLORO-N’-{2-[5-(THIOPHEN-2-YL)-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBONYL}BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound is studied for its potential use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 4-CHLORO-N’-{2-[5-(THIOPHEN-2-YL)-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBONYL}BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-N’-{2-[5-(THIOPHEN-2-YL)-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBONYL}BENZOHYDRAZIDE: is compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of 4-CHLORO-N’-{2-[5-(THIOPHEN-2-YL)-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBONYL}BENZOHYDRAZIDE lies in its combination of multiple functional groups, which may confer a unique set of chemical and biological properties. This makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C19H11ClF3N5O2S2 |
|---|---|
Molecular Weight |
497.9 g/mol |
IUPAC Name |
N'-(4-chlorobenzoyl)-2-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide |
InChI |
InChI=1S/C19H11ClF3N5O2S2/c20-11-5-3-10(4-6-11)16(29)25-26-17(30)12-9-32-18(24-12)28-13(14-2-1-7-31-14)8-15(27-28)19(21,22)23/h1-9H,(H,25,29)(H,26,30) |
InChI Key |
ORCDAGPYAPWNFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN2C3=NC(=CS3)C(=O)NNC(=O)C4=CC=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-cyclopentylidenehydrazinyl)-1-oxopropan-2-yl]-N-(4-ethoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B12496110.png)
![2-(2-Hydroxy-3-methylphenyl)-7-methyl-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12496118.png)

![2-amino-6,6-dimethyl-9-(thiophen-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12496138.png)
![8-[(2-ethylphenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12496147.png)
![5-({4-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12496150.png)
![3-[(4-bromophenyl)carbonyl]-6-methylquinolin-4(1H)-one](/img/structure/B12496152.png)
![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12496168.png)
![N-{4-[(3-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B12496174.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4,5-tribromo-2-methoxyphenyl)acetamide](/img/structure/B12496181.png)

![1-[(4-bromophenyl)sulfonyl]-N-(2,6-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B12496193.png)
![2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+)](/img/structure/B12496196.png)

